N-glycyl-beta-glucopyranosylamine N-glycyl-beta-glucopyranosylamine
Brand Name: Vulcanchem
CAS No.: 10081-72-8
VCID: VC20558340
InChI: InChI=1S/C8H16N2O6/c9-1-4(12)10-8-7(15)6(14)5(13)3(2-11)16-8/h3,5-8,11,13-15H,1-2,9H2,(H,10,12)/t3-,5-,6+,7-,8-/m1/s1
SMILES:
Molecular Formula: C8H16N2O6
Molecular Weight: 236.22 g/mol

N-glycyl-beta-glucopyranosylamine

CAS No.: 10081-72-8

Cat. No.: VC20558340

Molecular Formula: C8H16N2O6

Molecular Weight: 236.22 g/mol

* For research use only. Not for human or veterinary use.

N-glycyl-beta-glucopyranosylamine - 10081-72-8

Specification

CAS No. 10081-72-8
Molecular Formula C8H16N2O6
Molecular Weight 236.22 g/mol
IUPAC Name 2-amino-N-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]acetamide
Standard InChI InChI=1S/C8H16N2O6/c9-1-4(12)10-8-7(15)6(14)5(13)3(2-11)16-8/h3,5-8,11,13-15H,1-2,9H2,(H,10,12)/t3-,5-,6+,7-,8-/m1/s1
Standard InChI Key AVDOUEOFSCXBTB-RHROMQPHSA-N
Isomeric SMILES C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)NC(=O)CN)O)O)O)O
Canonical SMILES C(C1C(C(C(C(O1)NC(=O)CN)O)O)O)O

Introduction

Chemical Identity and Nomenclature

Structural Definition

N-Glycyl-beta-glucopyranosylamine is an organic compound comprising a beta-D-glucopyranose ring conjugated to a glycyl (aminoacetyl) group. The IUPAC name, 2-amino-N-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]acetamide, reflects its stereochemical configuration and functional groups . The glucopyranose component adopts a chair conformation, stabilized by intramolecular hydrogen bonds, while the glycyl moiety introduces a flexible amino acid side chain.

Table 1: Key Identifiers of N-Glycyl-beta-glucopyranosylamine

PropertyValueSource
CAS Registry Number10081-72-8
Molecular FormulaC8H16N2O6\text{C}_8\text{H}_{16}\text{N}_2\text{O}_6
Molecular Weight236.22 g/mol
ChEMBL IDCHEMBL134929
SMILESC([C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)NC(=O)CN)O)O)O)O\text{C}([\text{C@@H}]_1[\text{C@H}]([\text{C@@H}]([\text{C@H}]([\text{C@@H}](\text{O}_1)\text{NC}(=\text{O})\text{CN})\text{O})\text{O})\text{O})\text{O}

Stereochemistry and Conformational Analysis

Stereochemical Configuration

The molecule’s five stereocenters are located at positions 2, 3, 4, 5, and 6 of the glucopyranose ring, conferring a beta-anomeric configuration (axial hydroxyl group at C1). This arrangement influences its binding affinity to enzymes and receptors, as demonstrated in studies of analogous glycosylamines .

3D Conformation

X-ray crystallography of related compounds, such as N-acetyl-beta-D-glucopyranosylamine, reveals that the glucopyranose ring adopts a 4C1^4\text{C}_1 chair conformation, with the glycyl group extending equatorially . Molecular dynamics simulations suggest that solvation effects enhance the stability of this conformation in aqueous media .

Synthesis and Derivatives

Synthetic Pathways

N-Glycyl-beta-glucopyranosylamine is typically synthesized via reductive amination of beta-D-glucopyranose with glycylglycine or through enzymatic glycosylation using transglycosidases . Yield optimization often requires protecting group strategies to prevent side reactions at the hydroxyl groups.

Structural Analogues

  • N-Acetyl-beta-D-glucopyranosylamine: Exhibits a KiK_i of 32 µM against glycogen phosphorylase, acting as a competitive inhibitor by stabilizing the T-state enzyme conformation .

  • N-D-Glucosylarylamine: A phenyl-substituted variant with applications in glycoconjugate synthesis .

Table 2: Comparative Properties of Glucopyranosylamine Derivatives

CompoundMolecular Weight (g/mol)Biological Activity
N-Glycyl-beta-glucopyranosylamine236.22Undetermined
N-Acetyl-beta-glucopyranosylamine221.21Glycogen phosphorylase inhibitor (Ki=32μMK_i = 32 \, \mu\text{M})
N-D-Glucosylarylamine255.27Glycoconjugate intermediate

Physicochemical Properties

Solubility and Partitioning

With a calculated XLogP3\text{XLogP}_3 of -2.4, N-glycyl-beta-glucopyranosylamine is highly hydrophilic, favoring dissolution in polar solvents like water or dimethyl sulfoxide (DMSO) . Its topological polar surface area (145 Ų) further corroborates this behavior.

Stability and Degradation

The compound is susceptible to hydrolysis under acidic conditions due to cleavage of the glycosylamine bond. Storage at -20°C in anhydrous environments is recommended to prolong shelf life .

Biological Implications and Research Frontiers

Enzyme Interaction Hypotheses

Structural homology to N-acetyl-beta-D-glucopyranosylamine suggests potential inhibitory activity against carbohydrate-processing enzymes. Molecular docking studies propose that the glycyl moiety could form hydrogen bonds with active-site residues in glycogen phosphorylase, analogous to the acetyl derivative .

Glycobiology Applications

As a glycosylamine, this compound may serve as a precursor for synthesizing neoglycoproteins or glyco-conjugated vaccines. Its free amino group enables conjugation to carboxylated carriers via carbodiimide chemistry .

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